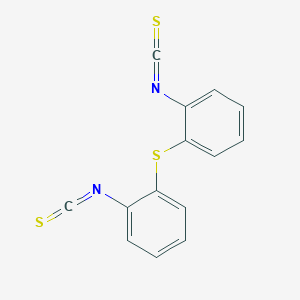![molecular formula C16H15ClN2O B14663662 3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol CAS No. 38052-93-6](/img/structure/B14663662.png)
3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol is a chemical compound that belongs to the class of propanolamines It features a phenanthridine moiety substituted with a chlorine atom at the 2-position and an amino group at the 6-position, linked to a propanol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenanthridine Core: The phenanthridine core can be synthesized through a cyclization reaction involving appropriate precursors.
Chlorination: The phenanthridine core is then chlorinated at the 2-position using reagents such as thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated phenanthridine is reacted with an amine to introduce the amino group at the 6-position.
Attachment of the Propanol Chain: The final step involves the reaction of the amino-substituted phenanthridine with a propanol derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
化学反应分析
Types of Reactions
3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the phenanthridine core or the propanol chain.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced phenanthridine derivatives.
Substitution: Formation of various substituted phenanthridine derivatives.
科学研究应用
3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 3-[(2-Bromophenanthridin-6-yl)amino]propan-1-ol
- 3-[(2-Iodophenanthridin-6-yl)amino]propan-1-ol
- 3-[(2-Fluorophenanthridin-6-yl)amino]propan-1-ol
Uniqueness
3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine substituent can also affect the compound’s physicochemical properties, such as solubility and stability, making it distinct from its bromine, iodine, and fluorine analogs.
属性
CAS 编号 |
38052-93-6 |
|---|---|
分子式 |
C16H15ClN2O |
分子量 |
286.75 g/mol |
IUPAC 名称 |
3-[(2-chlorophenanthridin-6-yl)amino]propan-1-ol |
InChI |
InChI=1S/C16H15ClN2O/c17-11-6-7-15-14(10-11)12-4-1-2-5-13(12)16(19-15)18-8-3-9-20/h1-2,4-7,10,20H,3,8-9H2,(H,18,19) |
InChI 键 |
IUHANPFLWVLHOW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)N=C2NCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


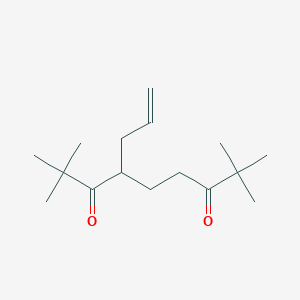
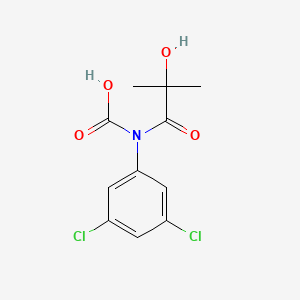
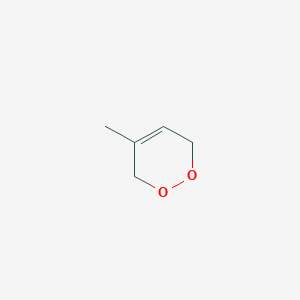
(phenylethynyl)-lambda~5~-phosphane](/img/structure/B14663609.png)
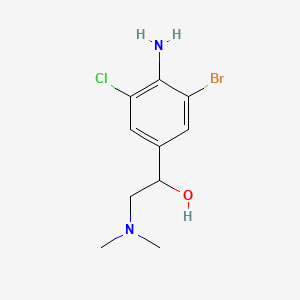
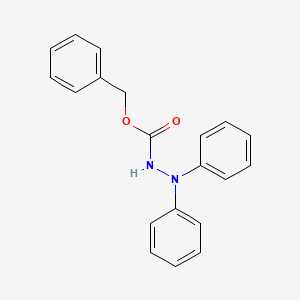
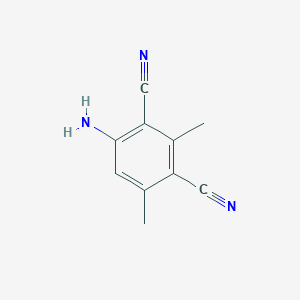
![[(1-Phenylethyl)selanyl]benzene](/img/structure/B14663644.png)
![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene](/img/structure/B14663646.png)
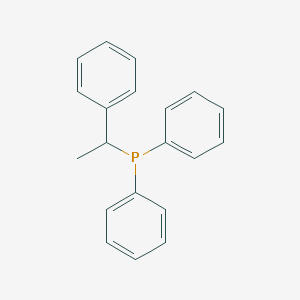
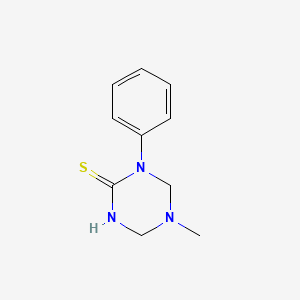
![1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]-](/img/structure/B14663664.png)
